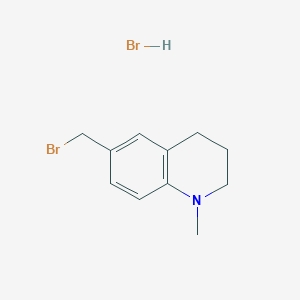

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” is a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and has been shown to inhibit cell growth in murine leukemia cells . It’s a pteridine compound .

Synthesis Analysis

The synthesis of “6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid.

Molecular Structure Analysis

The molecular structure of “6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” and its derivatives can be characterized through various spectroscopic techniques.

Chemical Reactions Analysis

“6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives.

Physical And Chemical Properties Analysis

The physical properties of “6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” and its derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide serves as a crucial intermediate in synthesizing quinoline derivatives, demonstrating its versatility in chemical reactions. A study by Şahin et al. (2008) highlighted its use in the efficient synthesis of various trisubstituted quinoline derivatives via lithium–halogen exchange reactions. This process involved bromination of 1,2,3,4-tetrahydroquinoline to produce synthetically valuable bromoquinolines and subsequent conversion to quinolines and derivatives through specific reactions, including copper-induced nucleophilic substitution, showcasing its utility in organic synthesis and medicinal chemistry applications (Şahin et al., 2008).

Applications in Drug Synthesis

This compound is pivotal in the synthesis of drugs, particularly in cancer treatment. Research by He Zheng-you (2010) described its role as an important intermediate in the production of first-line drugs for colon and rectal cancers, underscoring its significance in pharmaceutical manufacturing and the development of new therapeutic agents (He Zheng-you, 2010).

Fluorescent Dye and Particle Sizing

In the field of nanotechnology and material science, this chemical has been used to produce new fluorescent quinolinium dyes for nanometer particle sizing, as investigated by Geddes et al. (2000). These dyes bind to negatively charged colloidal silica particles, facilitating the determination of particle size using time-resolved fluorescence anisotropy. This application is pivotal in nanoscience for analyzing material properties and developing nanoscale devices (Geddes et al., 2000).

Antioxidant Activity Studies

The bromophenols derived from this compound have been studied for their antioxidant activities. Olsen et al. (2013) isolated bromophenols from the red alga Vertebrata lanosa, demonstrating potent antioxidant effects in cellular assays. This research provides insights into the potential health benefits and therapeutic applications of bromophenols, including those derived from this compound (Olsen et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.BrH/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13;/h4-5,7H,2-3,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSJHMSUIKPLQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)

![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2604796.png)

![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide](/img/structure/B2604809.png)